molecular formula C11H15NO3 B2959146 Benzyl (2-hydroxy-1-methylethyl)carbamate CAS No. 87905-97-3

Benzyl (2-hydroxy-1-methylethyl)carbamate

Cat. No. B2959146
CAS RN: 87905-97-3
M. Wt: 209.245
InChI Key: AFPHMHSLDRPUSM-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxy-1-methylethyl)carbamate is an organic compound with the molecular formula C11H15NO3. It is related to Benzyl carbamate, which is an ester of carbamic acid and benzyl alcohol .


Synthesis Analysis

Benzyl carbamate, a compound related to Benzyl (2-hydroxy-1-methylethyl)carbamate, is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines .


Molecular Structure Analysis

The molecular structure of Benzyl (2-hydroxy-1-methylethyl)carbamate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The related compound, Benzyl carbamate, has the formula C6H5CH2OC(O)NH2 .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .


Physical And Chemical Properties Analysis

Benzyl (2-hydroxy-1-methylethyl)carbamate has a molecular weight of 209.245. The related compound, Benzyl carbamate, is a white solid that is soluble in organic solvents and moderately soluble in water .

Scientific Research Applications

1. Catalysis and Synthesis

Benzyl (2-hydroxy-1-methylethyl)carbamate is involved in catalytic processes, particularly in Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process is effective for forming piperidine derivatives and is also applied in hydroalkoxylation and hydroarylation, leading to the synthesis of various oxygen heterocycles and vinyl tetrahydrocarbazoles (Zhang et al., 2006).

2. Material Synthesis

Research includes the synthesis of methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives using magnesium hydrogen sulfate as a catalyst. This method is noted for its efficiency and environmentally friendly approach, highlighting its potential in material science (Ghashang, 2014).

3. Development of New Monomers

In the field of polymer science, benzyl (2-hydroxy-1-methylethyl)carbamate derivatives are used for creating new monomers with UV-absorber functions. These monomers, synthesized via the addition reaction of various isocyanates, have potential applications in developing advanced polymers with enhanced properties (Pan et al., 1995).

4. Inhibitor Development

A series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates has been synthesized for potential use as selective inhibitors of butyrylcholinesterase (BChE). Some compounds in this series demonstrated significant inhibition, indicating their potential in medical applications (Magar et al., 2021).

5. Antitumor Activity

Compounds related to benzyl (2-hydroxy-1-methylethyl)carbamate have been investigated for their antitumor properties. Studies indicate certain derivatives' effectiveness against various types of leukemia and carcinoma, with low toxicity suggesting potential clinical applications (Atassi & Tagnon, 1975).

6. Antioxidant Synthesis

New monomeric antioxidants containing benzyl carbamate derivatives have been synthesized, showing effectiveness in protecting materials like polypropylene against thermal oxidation. These antioxidants demonstrate potential for enhancing the stability of various products (Pan et al., 1998).

properties

IUPAC Name

benzyl N-(1-hydroxypropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPHMHSLDRPUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-hydroxy-1-methylethyl)carbamate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In tetrahydrofuran (500 ml) was dissolved 22.53 g (300 mmol) of 2-aminopropanol, and then 155.1 g (300 mmol) of a 30% solution of carbobenzoxy chloride in toluene and a solution of 36.43 g (360 mmol) of triethylamine in tetrahydrofuran were slowly dropped thereinto under ice-cooling. After the resulting mixture was stirred at room temperature for 3 hours, the triethylamine hydrochloride precipitated was filtered under reduced pressure and washed with ethyl acetate. The filtrate was concentrated under reduced pressure and diluted hydrochloric acid was added thereto, followed by three runs of extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and then saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then distilled to remove the solvent, whereby 49.8 g (yield 79%) of benzyl (2-hydroxy-1-methylethyl)carbamate was obtained.
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Synthesis routes and methods III

Procedure details

31.3 ml of triethylamine were added to a solution of 16.9 g of DL-alaninol in 100 ml of anhydrous tetrahydrofuran, after which 100 g of benzyloxycarbonyl chloride (as a 30% to 35% w/v solution in toluene) were added dropwise, whilst ice-cooling. The reaction mixture was then stirred at room temperature overnight. At the end of this time, the tetrahydrofuran was removed from the reaction mixture by evaporation under reduced pressure, and water was added to the resulting residue, which was then extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The ethyl acetate was removed from the extract by evaporation under reduced pressure, and the resulting residue was purified by silica gel column chromatography, using a 2:1 by volume mixture of ethyl acetate and hexane as the eluent, to give 18.07 g of the title compound, melting at 52.2° C. to 56.6° C.
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Citations

For This Compound
1
Citations
WD Seo, MJ Curtis-Long, SH Jeong, TH Jun… - …, 2006 - thieme-connect.com
Valine and alanine were converted into the corresponding α-hydroxy-β-amino acids through intramolecular SN 2′ cyclization. The novel cyclization protocol relied upon the use of N-…
Number of citations: 2 www.thieme-connect.com

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